molecular formula C10H12F3NO2 B13577511 1-Amino-2-(3-(trifluoromethoxy)phenyl)propan-2-ol

1-Amino-2-(3-(trifluoromethoxy)phenyl)propan-2-ol

Katalognummer: B13577511
Molekulargewicht: 235.20 g/mol
InChI-Schlüssel: YBYZABRFFLPUNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-2-(3-(trifluoromethoxy)phenyl)propan-2-ol is a chemical compound with the molecular formula C10H12F3NO2 It is characterized by the presence of an amino group, a trifluoromethoxy group, and a hydroxyl group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-(3-(trifluoromethoxy)phenyl)propan-2-ol typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the corresponding amine. The final step involves the addition of a hydroxyl group to the amine, which can be achieved through various methods, including the use of epoxides or alcohols under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-Amino-2-(3-(trifluoromethoxy)phenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Amino-2-(3-(trifluoromethoxy)phenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals, polymers, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-Amino-2-(3-(trifluoromethoxy)phenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects. The amino and hydroxyl groups contribute to the compound’s binding affinity and specificity for its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-2-(3-(trifluoromethoxy)phenyl)propan-1-ol: Similar structure but with a different position of the hydroxyl group.

    2-(3-(Trifluoromethoxy)phenyl)ethanamine: Lacks the hydroxyl group, affecting its chemical properties and reactivity.

    2-(3-(Trifluoromethoxy)phenyl)propan-1-ol: Similar structure but without the amino group.

Uniqueness

1-Amino-2-(3-(trifluoromethoxy)phenyl)propan-2-ol is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. The trifluoromethoxy group enhances its lipophilicity and stability, making it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C10H12F3NO2

Molekulargewicht

235.20 g/mol

IUPAC-Name

1-amino-2-[3-(trifluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H12F3NO2/c1-9(15,6-14)7-3-2-4-8(5-7)16-10(11,12)13/h2-5,15H,6,14H2,1H3

InChI-Schlüssel

YBYZABRFFLPUNI-UHFFFAOYSA-N

Kanonische SMILES

CC(CN)(C1=CC(=CC=C1)OC(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.